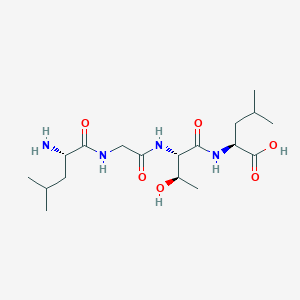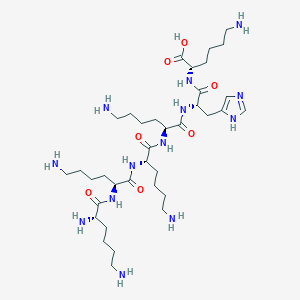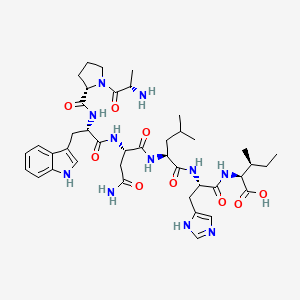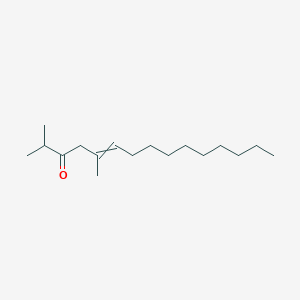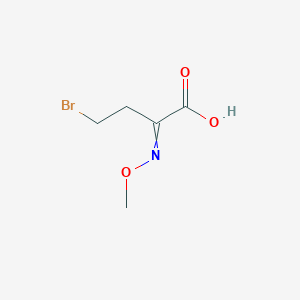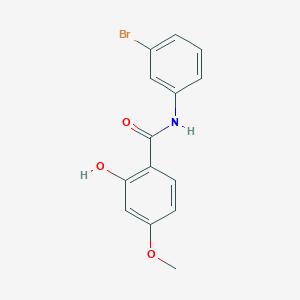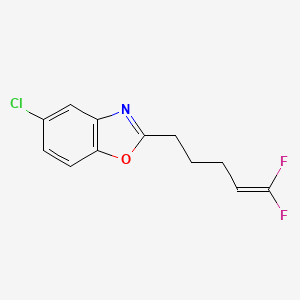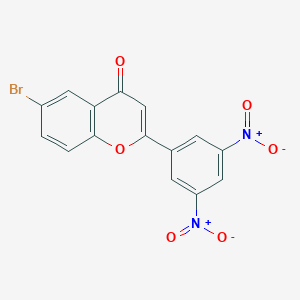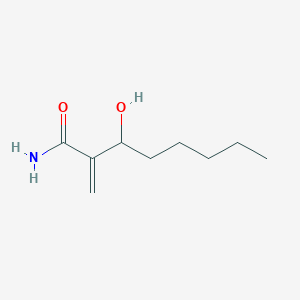![molecular formula C17H17N3O2 B14193964 1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl- CAS No. 852928-18-8](/img/structure/B14193964.png)
1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl- is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] generally involves the reaction of 4-nitrobenzaldehyde with 1-methylpyrrole under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, often using reagents such as halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted pyrrole derivatives, while reduction can produce amino-substituted derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals[][1].
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological molecules[][1].
Medicine: Research into the medicinal properties of derivatives of this compound has shown potential in developing new therapeutic agents[][1].
Industry: It is used in the production of dyes, pigments, and other industrial chemicals[][1].
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The pathways involved may include the modulation of enzyme activity or receptor binding, depending on the specific application .
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] include other pyrrole derivatives such as:
2,2’-[(4-Bromophenyl)methylene]bis[1-methyl-1H-pyrrole]: This compound has a bromine substituent instead of a nitro group, leading to different reactivity and applications.
2,2’-[(4-Methylphenyl)methylene]bis[1-methyl-1H-pyrrole]:
The uniqueness of 1H-Pyrrole, 2,2’-[(4-nitrophenyl)methylene]bis[1-methyl-] lies in its nitro group, which imparts specific reactivity and potential for various applications in research and industry .
Propiedades
Número CAS |
852928-18-8 |
|---|---|
Fórmula molecular |
C17H17N3O2 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
1-methyl-2-[(1-methylpyrrol-2-yl)-(4-nitrophenyl)methyl]pyrrole |
InChI |
InChI=1S/C17H17N3O2/c1-18-11-3-5-15(18)17(16-6-4-12-19(16)2)13-7-9-14(10-8-13)20(21)22/h3-12,17H,1-2H3 |
Clave InChI |
VNMRQTGWHUUHDA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


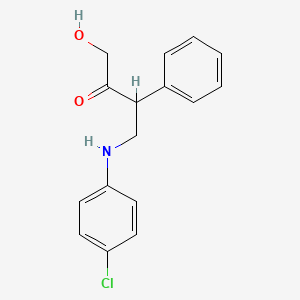
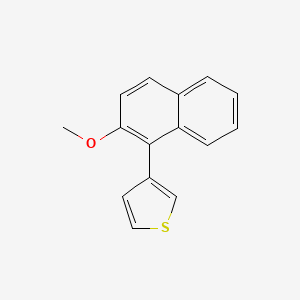
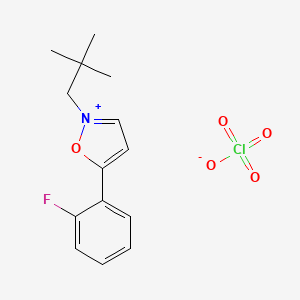
![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)
![5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B14193915.png)
